BenchChemオンラインストアへようこそ!

5-tert-butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Pyrazolo[1,5-a]pyrimidine Steric shielding Metabolic stability

5-tert-Butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (C₁₇H₁₅ClF₃N₃; MW 353.8 g/mol) is a trisubstituted member of the pyrazolo[1,5-a]pyrimidine class—a fused N-heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its purine bioisosterism and broad engagement of kinase ATP-binding pockets. The compound incorporates three electronically and sterically distinct substituents: a tert-butyl group at position 5, a 4-chlorophenyl moiety at position 2, and a trifluoromethyl group at position This substitution pattern positions the molecule at the intersection of multiple structure–activity relationship (SAR) vectors explored in kinase inhibitor programs targeting CDKs, Trk, Pim-1, mTOR, and tubulin polymerization.

Molecular Formula C17H15ClF3N3
Molecular Weight 353.8 g/mol
Cat. No. B3615129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC17H15ClF3N3
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClF3N3/c1-16(2,3)13-9-14(17(19,20)21)24-15(22-13)8-12(23-24)10-4-6-11(18)7-5-10/h4-9H,1-3H3
InChIKeySONQCNNLQMXYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Procurement-Relevant Scaffold Profile


5-tert-Butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (C₁₇H₁₅ClF₃N₃; MW 353.8 g/mol) is a trisubstituted member of the pyrazolo[1,5-a]pyrimidine class—a fused N-heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its purine bioisosterism and broad engagement of kinase ATP-binding pockets [1]. The compound incorporates three electronically and sterically distinct substituents: a tert-butyl group at position 5, a 4-chlorophenyl moiety at position 2, and a trifluoromethyl group at position 7. This substitution pattern positions the molecule at the intersection of multiple structure–activity relationship (SAR) vectors explored in kinase inhibitor programs targeting CDKs, Trk, Pim-1, mTOR, and tubulin polymerization [2][3]. As a screening compound, its value lies not in isolated potency but in the specific combination of substituents that enables interrogation of steric, electronic, and lipophilic contributions within a validated chemotype framework.

Why Generic Substitution of 5-tert-Butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Is Not Advisable for SAR-Critical Investigations


Within the pyrazolo[1,5-a]pyrimidine series, seemingly minor substituent changes at positions 2, 5, and 7 produce non-linear and often unpredictable effects on target potency, selectivity, and physicochemical properties. The tert-butyl group at position 5 is not merely a bulkier methyl; its steric footprint influences the conformational preference of the scaffold and can modulate metabolic stability through shielding of oxidative sites [1]. The 4-chlorophenyl at position 2 occupies a lipophilic pocket in many kinase targets where small electronic perturbations (e.g., Cl vs. F vs. CH₃) can shift selectivity between closely related kinases such as CDK2 and TRKA by an order of magnitude or more [2]. The 7-trifluoromethyl group is a metabolically resistant electron-withdrawing substituent that simultaneously enhances target binding through hydrophobic and dipolar interactions while improving oral bioavailability relative to non-fluorinated analogs [3]. Substituting any one of these three positions—even with a structurally similar group—can collapse activity or invert selectivity, making this specific tri-substituted compound a non-interchangeable tool for SAR exploration and assay validation.

Quantitative Differentiation Evidence for 5-tert-Butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. In-Class Comparators


Position 5 tert-Butyl vs. Methyl Substitution: Steric and Metabolic Stability Differentiation

The 5-tert-butyl substituent provides significantly greater steric bulk than the 5-methyl group found in the closest direct analog 2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. In the pyrazolo[1,5-a]pyrimidine class, tert-butyl groups at position 5 have been shown to enhance metabolic stability through steric hindrance of oxidative enzymes, with molecular docking studies confirming binding energy contributions below −9 kcal/mol that validate experimentally observed low-micromolar IC₅₀ values in kinase inhibition assays . This contrasts with 5-methyl analogs that lack the same degree of steric protection and consequently exhibit different metabolic profiles. The tert-butyl group also increases calculated logP by approximately 1.2–1.5 units relative to the methyl analog, altering both solubility and membrane permeability characteristics that directly impact cellular assay performance and in vivo pharmacokinetics [1].

Pyrazolo[1,5-a]pyrimidine Steric shielding Metabolic stability Kinase inhibitor

Position 2 4-Chlorophenyl vs. Alternative Aryl Substituents: Target Engagement and Selectivity Implications

The 4-chlorophenyl group at position 2 occupies a defined lipophilic pocket in multiple kinase targets. In a recent systematic study of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors, compounds bearing 4-substituted aryl groups at position 2 demonstrated IC₅₀ values ranging from 0.09 to 0.45 µM against CDK2 and TRKA, with the specific substitution pattern critically determining the CDK2/TRKA selectivity ratio [1]. The reference inhibitors ribociclib (CDK2 IC₅₀ = 0.07 µM) and larotrectinib (TRKA IC₅₀ = 0.07 µM) established the benchmark. Within this series, the 4-chlorophenyl moiety contributes to target engagement through both hydrophobic contacts and a halogen bonding interaction with backbone carbonyl groups in the kinase hinge region—an interaction not available to 4-methylphenyl or 4-fluorophenyl analogs [2]. This positions the 4-chlorophenyl substitution as a selectivity-determining element rather than a generic hydrophobic anchor.

CDK2/TRKA dual inhibition Kinase selectivity 4-Chlorophenyl pharmacophore Anticancer

Position 7 Trifluoromethyl vs. Non-Fluorinated Analogs: Potency Enhancement in Anticancer Assays

The 7-trifluoromethyl group is a critical potency determinant in the pyrazolo[1,5-a]pyrimidine class. In a systematic study of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, compounds bearing this group demonstrated antitumor activity against human colon carcinoma Colo-205 cells with IC₅₀ values in the 8–15 µM range, compared to the reference doxorubicin (IC₅₀ = 1.2 µM). Importantly, analogs with electron-withdrawing groups at position 7 exhibited consistently higher activity than those without, establishing the 7-CF₃ group as a potency-enhancing element [1]. In a separate study, 3-(4-(trifluoromethyl)phenyl)-substituted pyrazolo[1,5-a]pyrimidines exhibited EC₅₀ values of 0.84 and 0.52 µM against A2780 ovarian and MCF-7 breast cancer cell lines, representing 2–3 fold greater potency than the benchmark compound Dorsomorphin, underscoring the broad potency advantage conferred by trifluoromethyl incorporation [2].

Trifluoromethyl pharmacophore Anticancer potency Metabolic resistance Pyrazolo[1,5-a]pyrimidine

Trisubstituted Scaffold vs. Disubstituted Analogs: Multi-Vector SAR Compatibility for Kinase Profiling

Trisubstituted pyrazolo[1,5-a]pyrimidines (positions 2, 5, and 7 occupied) constitute a distinct SAR sub-class from disubstituted variants. The patent literature reveals that trisubstituted pyrazolo[1,5-a]pyrimidines are explicitly claimed as CDK7 inhibitors (US 2022/0144841 A1), with the three-point substitution pattern enabling simultaneous optimization of potency, selectivity, and drug-like properties [1]. Within the broader pyrazolo[1,5-a]pyrimidine inhibitor landscape, the benchmark compound BS-181—a highly selective CDK7 inhibitor—achieves an IC₅₀ of 21 nM against CDK7 with 42-fold selectivity over CDK2 (IC₅₀ = 880 nM), demonstrating that specific substitution patterns can drive dramatic selectivity within the kinome [2]. The 5-tert-butyl-2-(4-chlorophenyl)-7-(trifluoromethyl) combination provides a unique steric-electronic-lipophilic profile that cannot be replicated by disubstituted (positions 2,7 only or 5,7 only) or alternative trisubstituted analogs, making it a distinct SAR probe for multi-kinase profiling panels.

Trisubstituted pyrazolo[1,5-a]pyrimidine Kinase selectivity profiling Multi-vector SAR CDK7 inhibitor

Recommended Application Scenarios for 5-tert-Butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in Research and Industrial Procurement


Multi-Kinase Selectivity Profiling Panels Requiring Trisubstituted Pyrazolo[1,5-a]pyrimidine Probes

This compound's three-point substitution pattern (5-tert-butyl, 2-(4-chlorophenyl), 7-CF₃) makes it suitable as a reference probe in kinase selectivity screening panels targeting CDK2, CDK7, TRKA, Pim-1, and mTOR. As demonstrated in the CDK7 inhibitor patent literature (US 2022/0144841 A1), trisubstituted pyrazolo[1,5-a]pyrimidines are explicitly claimed for this target class, and the specific substituent combination provides a distinct selectivity fingerprint [1]. Use this compound alongside the benchmark CDK7 inhibitor BS-181 (CDK7 IC₅₀ = 21 nM; 42-fold selectivity over CDK2) to calibrate assay performance and establish selectivity windows within multi-kinase panels [2].

Metabolic Stability SAR Studies Comparing 5-tert-Butyl vs. 5-Methyl Analogs

The 5-tert-butyl group is a recognized metabolic stability handle in the pyrazolo[1,5-a]pyrimidine series. Procurement of this compound alongside its closest 5-methyl analog (2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) enables paired microsomal or hepatocyte stability assays to quantify the metabolic shielding effect of the tert-butyl group. This is critical for projects where in vitro–in vivo extrapolation (IVIVE) is used to predict clearance and oral bioavailability, as the tert-butyl group confers a calculable logP increase (~1.2–1.5 units) and steric protection validated by computational docking (binding energies < −9 kcal/mol) .

Anticancer Phenotypic Screening with 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]pyrimidine Compounds

For phenotypic anticancer screening cascades, the 7-CF₃ group is a proven potency determinant. As established by Mulakayala et al. (2011), 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines exhibit antiproliferative activity against Colo-205 colon carcinoma cells, with electron-withdrawing 7-substituents conferring superior activity [3]. Singleton (2021) further demonstrated that CF₃-bearing analogs achieve EC₅₀ values of 0.52–0.84 µM, representing 2–3 fold greater potency than the Dorsomorphin benchmark [4]. This compound serves as a chemically validated starting point for hit expansion libraries targeting colon, ovarian, and breast cancer cell lines.

Position 2 Halogen Bonding SAR: 4-Chlorophenyl vs. 4-Fluorophenyl vs. 4-Methylphenyl Comparator Studies

The 4-chlorophenyl group at position 2 engages kinase hinge regions through both hydrophobic contacts and a potential halogen bonding interaction with backbone carbonyl groups—an interaction not available to 4-methylphenyl analogs and weaker for 4-fluorophenyl variants. As shown in the dual CDK2/TRKA inhibitor study (Pharmaceuticals, 2024), selectivity ratios shift by >10-fold between 4-chlorophenyl and 4-methylphenyl analogs [5]. This compound should be procured as part of a focused 2-aryl comparator set to experimentally map halogen bonding contributions to target engagement and selectivity, informing rational design of kinase inhibitors with defined selectivity profiles.

Quote Request

Request a Quote for 5-tert-butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.